molecular formula C9H6F2O2 B042454 2,3-Difluorocinnamic acid CAS No. 236746-13-7

2,3-Difluorocinnamic acid

Cat. No.: B042454
CAS No.: 236746-13-7
M. Wt: 184.14 g/mol
InChI Key: NVQHKPLMLCHFSU-SNAWJCMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluorocinnamic acid can be synthesized through the hydrofluorination of cinnamic acid followed by oxidation . The reaction involves the addition of fluorine atoms to the cinnamic acid molecule, which is then oxidized to form this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 2,3-Difluorocinnamic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning affects its chemical reactivity and physical properties, making it distinct from other difluorocinnamic acid derivatives. For instance, the 2,4- and 2,5-difluorocinnamic acids have different substitution patterns, which can lead to variations in their reactivity and applications .

Biological Activity

2,3-Difluorocinnamic acid (DFCA) is a fluorinated derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 2 and 3 positions of its structure. This unique modification enhances its biological properties, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activities of DFCA, including its potential anti-inflammatory, anti-cancer, and antibacterial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H6F2O2C_9H_6F_2O_2. Its structure consists of a phenyl group connected to an α,β-unsaturated carboxylic acid. The introduction of fluorine atoms significantly alters the compound's lipophilicity and reactivity, which may enhance its bioavailability and interaction with biological targets.

Anti-Inflammatory Properties

Research indicates that DFCA exhibits anti-inflammatory properties. Studies have shown that it may inhibit specific enzymes involved in inflammatory pathways. For instance, the compound has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anti-Cancer Effects

DFCA has also been investigated for its anti-cancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. For example, DFCA has been reported to inhibit the proliferation of certain cancer cell lines, indicating its potential as an anti-cancer drug candidate.

Antibacterial Activity

Additionally, DFCA has shown antibacterial activity against various strains of bacteria. Research indicates that it can disrupt bacterial cell membranes, leading to cell lysis. This property could make DFCA a candidate for developing new antibacterial agents in light of rising antibiotic resistance.

The exact mechanism of action of DFCA remains under investigation. However, it is believed to interact with various biological macromolecules, including proteins and enzymes. The compound's ability to form hydrogen bonds and hydrophobic interactions contributes to its binding affinity with target biomolecules. These interactions are crucial for understanding its therapeutic potential and guiding further research.

Comparative Analysis with Related Compounds

To better understand the unique properties of DFCA, a comparative analysis with related compounds is presented in Table 1.

Compound NameStructural FeaturesNotable Biological Activities
Cinnamic AcidNo fluorine substituentsAntioxidant properties
Trans-3,4-Difluorocinnamic AcidFluorine at different positionsVaries; some derivatives show anti-cancer effects
2,4-Difluorocinnamic AcidFluorine at positions 2 and 4Known for good thermal stability; potential catalyst
Trans-2,3-Difluorocinnamic AcidSimilar structure but different orientationDistinct reactivity patterns compared to DFCA

This table illustrates how the introduction of fluorine atoms at specific positions can significantly alter the reactivity and biological activity of these compounds compared to their non-fluorinated analogs.

Case Studies

Several case studies have highlighted the potential applications of DFCA:

  • Anti-Inflammatory Study : A study conducted on human macrophages demonstrated that DFCA significantly reduced the secretion of TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.
  • Cancer Cell Line Research : In vitro experiments on breast cancer cell lines showed that DFCA inhibited cell growth and induced apoptosis through mitochondrial pathways. This suggests a promising avenue for further investigation into its use as an adjunct therapy in cancer treatment.
  • Antibacterial Efficacy : A recent study assessed the antibacterial activity of DFCA against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with DFCA, supporting its potential as a new antibacterial agent.

Properties

IUPAC Name

(E)-3-(2,3-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQHKPLMLCHFSU-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207981-48-4
Record name 207981-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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